molecular formula C30H32N2O B2971896 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline CAS No. 941909-30-4

2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline

Numéro de catalogue B2971896
Numéro CAS: 941909-30-4
Poids moléculaire: 436.599
Clé InChI: ZMJTYFPQUQHDEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline, also known as BDQ, is a synthetic compound that has gained attention in the scientific community due to its potential as a tuberculosis (TB) drug. BDQ belongs to a class of compounds called diarylquinolines, which have been shown to have potent antimicrobial activity against Mycobacterium tuberculosis, the bacterium responsible for TB. In

Mécanisme D'action

The exact mechanism of action of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is not fully understood, but it is believed to target the ATP synthase enzyme in M. tuberculosis. ATP synthase is responsible for generating ATP, the energy currency of the cell. 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is thought to inhibit the proton pump activity of ATP synthase, leading to a decrease in ATP production and ultimately cell death.
Biochemical and Physiological Effects
2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline has been shown to have low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is metabolized in the liver and excreted in the urine, with a half-life of approximately 24 hours in humans.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for combination therapy with other TB drugs. However, one limitation of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is its high cost, which may limit its availability in resource-limited settings.

Orientations Futures

There are several future directions for research on 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline. One area of interest is the development of combination therapies that include 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline for the treatment of MDR-TB and XDR-TB. Another area of research is the optimization of the synthesis method for 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline to increase yield and reduce cost. Finally, there is a need for further studies to investigate the long-term safety and efficacy of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline in humans.

Méthodes De Synthèse

The synthesis of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline involves a multi-step process that starts with the reaction of 2,5-dimethylphenol with 4-bromobenzyl chloride to form 2,5-dimethyl-4-bromobenzyl alcohol. This intermediate is then reacted with 4-piperidin-1-ylbenzaldehyde to form the key intermediate 2-(4-benzylpiperidin-1-yl)quinoline. Finally, this intermediate is reacted with 2,5-dimethylbenzyl bromide to form 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline. The overall yield of 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline is approximately 5% based on the starting material.

Applications De Recherche Scientifique

2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline has been extensively studied for its potential as a TB drug. In preclinical studies, 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline has shown potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. 2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline has also been shown to have a low risk of inducing drug resistance in M. tuberculosis, making it a promising candidate for combination therapy with other TB drugs.

Propriétés

IUPAC Name

2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O/c1-22-11-12-23(2)27(19-22)21-33-28-10-6-9-26-13-14-29(31-30(26)28)32-17-15-25(16-18-32)20-24-7-4-3-5-8-24/h3-14,19,25H,15-18,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJTYFPQUQHDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperidin-1-yl)-8-((2,5-dimethylbenzyl)oxy)quinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.